molecular formula C18H14Cl2N2O2S B2687769 N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide CAS No. 392249-67-1

N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide

Cat. No.: B2687769
CAS No.: 392249-67-1
M. Wt: 393.28
InChI Key: PHFLBJKWQXOHPP-UHFFFAOYSA-N
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Description

N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules

Mechanism of Action

Target of Action

The primary target of N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide Similar compounds have been reported to affect mycobacterium tuberculosis energetics .

Mode of Action

The exact mode of action of This compound Compounds with similar structures have been reported to inhibit photosynthesis . They block the electron flow from photosystem II to plastoquinone, interrupting the photosynthetic electron transport chain .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been reported to inhibit photosynthesis , which could affect a variety of downstream processes, including ATP production and carbon fixation.

Result of Action

The molecular and cellular effects of This compound Similar compounds have been reported to have significant effects on mycobacterium tuberculosis energetics .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Similar compounds have been reported to be used in a variety of environments, including agricultural and aquatic settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide typically involves the formation of the thiazole ring followed by the introduction of the dichlorophenyl and phenoxypropanamide groups. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S/c19-14-7-6-12(10-15(14)20)16-11-21-18(25-16)22-17(23)8-9-24-13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFLBJKWQXOHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=NC=C(S2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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